molecular formula C19H16Cl2N4OS B2867508 7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114661-25-4

7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Numéro de catalogue: B2867508
Numéro CAS: 1114661-25-4
Poids moléculaire: 419.32
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1114661-25-4) is a synthetic compound with a molecular formula of C19H16Cl2N4OS and a molecular weight of 419.3 . It features a complex hybrid structure incorporating both quinazolinone and 1,2,4-triazole pharmacophores, which are privileged scaffolds in medicinal chemistry known for conferring a wide range of biological activities . The quinazolinone core is a significant structural motif found in various natural products and bioactive molecules, with documented applications in cancer research, inflammation studies, and infectious disease research . Similarly, the 1,2,4-triazole ring is a key component in numerous therapeutic agents and is associated with diverse pharmacological profiles, including antifungal, anticancer, and antiviral properties . Specifically, derivatives of the triazolo[4,3-a]quinazolinone scaffold have been investigated as potential inhibitors of protein kinases, such as Polo-like kinase 1 (Plk1), which is an emerging anticancer therapeutic target . This makes the compound a valuable candidate for researchers exploring new pathways in oncology and cell biology. The presence of distinct substituents, including the chlorine atoms, propyl chain, and (3-chlorobenzyl)thio group, provides multiple sites for structural interaction with biological targets and allows for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to, in vitro biological screening, hit-to-lead optimization campaigns, and mechanistic studies in drug discovery. It is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

7-chloro-1-[(3-chlorophenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4OS/c1-2-8-24-17(26)15-10-14(21)6-7-16(15)25-18(24)22-23-19(25)27-11-12-4-3-5-13(20)9-12/h3-7,9-10H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHGQWZLAQRCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-Chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound with promising biological activities, particularly in the fields of oncology and cardiovascular health. This compound belongs to the class of triazoloquinazolines, which have been extensively studied for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is C19H16Cl2N4OS, with a molecular weight of 419.32 g/mol. The compound features a triazole ring fused with a quinazoline moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC19H16Cl2N4OS
Molecular Weight419.32 g/mol
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. Specifically, compounds similar to 7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds within this class exhibited IC50 values ranging from 2.32 µg/mL to 24.79 µg/mL, indicating potent activity against breast cancer cells .
  • HepG2 (liver cancer) : Similar trends were observed with HepG2 cells where derivatives showed IC50 values suggesting effective inhibition of cell proliferation .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M), as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .

Cardiovascular Effects

In addition to anticancer properties, some derivatives of triazoloquinazolines have demonstrated antihypertensive effects. In vivo studies indicated that these compounds could modulate heart rate and blood pressure effectively. For instance, certain derivatives abolished tachycardia induced by parent compounds and showed potential as adrenoblockers .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated several triazoloquinazoline derivatives for their anticancer efficacy against MCF-7 and HepG2 cell lines. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a favorable therapeutic index .

Case Study 2: Cardiovascular Impact
Another investigation focused on the cardiovascular effects of triazoloquinazolines in hypertensive rat models. The results demonstrated a dose-dependent decrease in blood pressure and heart rate stabilization, suggesting potential applications in treating hypertension .

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 4, and 7, significantly altering their properties:

Compound Name R1 R4 R7 Molecular Weight Key Features
Target Compound (3-Chlorobenzyl)thio Propyl Cl Not Reported Enhanced lipophilicity; dual chloro substituents for stability
4-(2-Chlorobenzyl)-1-{3-[4-(3-Methoxyphenyl)piperazinyl]-3-oxopropyl} Derivative 3-Oxopropyl-piperazinyl 2-Chlorobenzyl H 557.051 Bulky piperazinyl side chain; potential CNS targeting due to methoxy group
7-Chloro-1-[(3-Methoxybenzyl)thio]-4-propyl Derivative (3-Methoxybenzyl)thio Propyl Cl Not Reported Methoxy group reduces electronegativity; may lower antimicrobial activity
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one H Phenyl H ~307.3 Simpler structure; phenyl enhances aromatic interactions for anticonvulsant activity

Key Observations :

  • Chlorine vs. Methoxy : The 3-chlorobenzylthio group in the target compound likely improves antimicrobial activity compared to the 3-methoxy analog, as chloro substituents enhance membrane penetration .
  • Piperazinyl Side Chains : The derivative in exhibits higher molecular weight (557.051) due to the piperazinyl-3-oxopropyl chain, which may improve solubility but reduce blood-brain barrier permeability relative to the target compound.
  • 4-Substituent Effects : The 4-propyl group in the target compound offers moderate lipophilicity, whereas 4-phenyl analogs (e.g., ) show stronger anticonvulsant activity in maximal electroshock (MES) tests due to aromatic stacking interactions .
Pharmacological Activity
  • Anticonvulsant Effects :
    The 4-phenyl derivative (Table 1) demonstrated potent MES seizure inhibition (ED50 = 32 mg/kg) but higher neurotoxicity, whereas the target compound’s 4-propyl group may balance efficacy and safety .
  • Antimicrobial Activity :
    In primary screening of 169 derivatives, compounds with chloro substituents (e.g., 7-Cl) showed broad-spectrum activity against Staphylococcus aureus (80% inhibition at 32 µg/mL), outperforming methoxy or unsubstituted analogs . The target compound’s dual chloro groups may further enhance this effect.
  • CNS Effects: Unlike thalidomide derivatives (), triazoloquinazolinones with propyl or phenyl groups (e.g., target compound and ) lack sedative side effects, making them promising for non-sedative applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.